molecular formula C19H16F2N4O4 B13365852 ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate

ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate

Cat. No.: B13365852
M. Wt: 402.4 g/mol
InChI Key: GZBJNBPOMFTZQS-UHFFFAOYSA-N
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Description

Ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate is a complex organic compound that features a triazole ring, a difluoromethoxyphenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized using 3-amino-1,2,4-triazole as a precursor . The difluoromethoxyphenyl group is introduced through a difluoromethylation reaction, which can be achieved using various difluoromethylation reagents . The final step involves the esterification of the benzoic acid derivative to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the difluoromethylation step and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and difluoromethoxyphenyl group are key functional groups that facilitate binding to these targets, leading to the compound’s biological activity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the unique properties of this compound.

Properties

Molecular Formula

C19H16F2N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

ethyl 3-[[1-[4-(difluoromethoxy)phenyl]-1,2,4-triazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C19H16F2N4O4/c1-2-28-18(27)12-4-3-5-13(10-12)23-17(26)16-22-11-25(24-16)14-6-8-15(9-7-14)29-19(20)21/h3-11,19H,2H2,1H3,(H,23,26)

InChI Key

GZBJNBPOMFTZQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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